molecular formula C17H19NO B011246 (S)-2-Dibenzylamino-propionaldehyde CAS No. 111060-63-0

(S)-2-Dibenzylamino-propionaldehyde

Cat. No.: B011246
CAS No.: 111060-63-0
M. Wt: 253.34 g/mol
InChI Key: GFYXFRCVQSKSDO-HNNXBMFYSA-N
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Description

(S)-2-Dibenzylamino-propionaldehyde (CAS 111060-63-0) is a chiral aldehyde building block of significant value in advanced organic and asymmetric synthesis. With a molecular formula of C 17 H 19 NO and a molecular weight of 253.34 g/mol, it serves as a versatile chiral auxiliary and starting material . Key Research Applications and Value: This compound is strategically designed to provide high levels of 1,2-stereocontrol in nucleophilic addition reactions . Its primary research utility lies in serving as a chiral template for the asymmetric synthesis of enantiomerically pure 2-substituted alcohols. A prominent strategy involves its reaction with vinyl anion equivalents, followed by ozonolysis and reductive work-up, to produce valuable chiral alcohols while recovering the precursor for reuse . This makes it an powerful tool for constructing complex molecular architectures with defined stereochemistry. Physical Properties: • Density: ~1.067 g/cm³ (Cal.) • Boiling Point: ~346.15°C at 760 mmHg (Cal.) • Refractive Index: ~1.571 (Cal.) Intended Use and Handling: This product is labeled "For Research Use Only" (RUO) . It is expressly intended for laboratory research applications and is not intended for use in diagnostic procedures, therapeutic applications, or personal use . Researchers should consult the safety data sheet (SDS) and adhere to standard laboratory safety protocols while handling this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(dibenzylamino)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO/c1-15(14-19)18(12-16-8-4-2-5-9-16)13-17-10-6-3-7-11-17/h2-11,14-15H,12-13H2,1H3/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFYXFRCVQSKSDO-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50911975
Record name 2-(Dibenzylamino)propanal
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Molecular Weight

253.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111060-63-0
Record name 2-(Dibenzylamino)propanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50911975
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Record name (S)-2-Dibenzylamino-propionaldehyde
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Advanced Synthetic Methodologies for S 2 Dibenzylamino Propionaldehyde

Stereoselective Synthesis Pathways

The direct and stereocontrolled synthesis of chiral α-amino aldehydes from readily available starting materials is a primary focus of synthetic chemists. These pathways aim to establish the desired stereochemistry and preserve it throughout the synthetic sequence.

Reduction of N-Protected α-Amino Acids

A prevalent and effective strategy for synthesizing chiral α-amino aldehydes involves the partial reduction of the carboxylic acid functionality of N-protected α-amino acids. This approach leverages the vast chiral pool of natural and unnatural amino acids.

A significant advancement in the synthesis of N-protected α-amino aldehydes is the development of one-pot procedures. researchgate.netrsc.orgnih.govrsc.orgelsevierpure.com One of the most efficient and practical one-pot methods involves the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) for the in-situ activation of the N-protected amino acid, followed by reduction with diisobutylaluminium hydride (DIBAL-H). researchgate.netrsc.orgnih.govrsc.orgelsevierpure.com

This method is advantageous due to its operational simplicity, the use of inexpensive reagents, a straightforward extractive workup, and short reaction times, typically under four hours. rsc.org The process begins with the activation of the amino acid with CDI to form an intermediate imidazolide. This activated species is then reduced by DIBAL-H to the corresponding aldehyde. researchgate.netrsc.org This one-pot protocol has been successfully applied to a variety of proteinogenic amino acids with different N-protecting groups, including Boc, Cbz, and Fmoc, delivering the desired aldehydes in excellent yields and with high purity. rsc.orgnih.gov Crucially, this method proceeds with complete maintenance of stereointegrity. researchgate.netrsc.orgnih.gov

N-Protected Amino AcidProtecting GroupYield (%)Enantiomeric Excess (%)
AlanineBoc85>99
ValineBoc92>99
LeucineCbz88>99
PhenylalanineFmoc90>99

The choice of reducing agent is critical for the successful and stereoretentive reduction of activated N-protected amino acids to their corresponding aldehydes. While DIBAL-H has proven highly effective in the CDI/DIBAL-H system, other reducing agents have been explored. rsc.org The key challenge is to achieve partial reduction of the carboxylic acid derivative without over-reduction to the alcohol and, most importantly, without causing epimerization of the adjacent chiral center.

The lability of the α-proton in amino aldehydes makes them susceptible to racemization, especially under basic or acidic conditions. The selection of a reducing agent that operates under mild conditions is therefore paramount. DIBAL-H is favored because it can be used at low temperatures, which helps to preserve the stereochemical integrity of the product. Other hydridic reducing agents can be either too reactive, leading to over-reduction, or require conditions that promote racemization. For instance, stronger reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce the carboxylic acid all the way to the alcohol. While other reagents like lithium tri-tert-butoxyaluminum hydride can be used for the reduction of acyl chlorides to aldehydes, the CDI/DIBAL-H one-pot method offers superior operational simplicity and has demonstrated broad applicability with excellent stereointegrity. rsc.org

Deracemization Strategies for α-Chiral Aldehydes

An alternative and powerful approach to obtaining enantiomerically pure α-chiral aldehydes is through the deracemization of a racemic mixture. This strategy is particularly attractive as it can theoretically convert 100% of the starting racemic material into a single desired enantiomer.

Photocatalytic Approaches (e.g., Iridium Photocatalysis, Visible Light-Promoted Deracemization)

Recent advancements have seen the emergence of photocatalysis as a potent tool for deracemization. researchgate.netchemrxiv.orgresearchgate.netresearchgate.net These methods often employ a chiral catalyst in conjunction with a photosensitizer that absorbs visible light. researchgate.netchemrxiv.org The input of light energy allows the system to overcome the thermodynamic and kinetic barriers inherent in deracemization. researchgate.net

For α-branched aldehydes, a strategy involving the combination of a chiral primary amine and an iridium-based photosensitizer has been developed. researchgate.netresearchgate.net In this process, the racemic aldehyde reacts with the chiral amine to form a mixture of diastereomeric enamines. The iridium photocatalyst, upon excitation by visible light, facilitates the E/Z isomerization of these enamine intermediates. researchgate.netchemrxiv.org This photodynamic process, coupled with highly stereospecific protonation, leads to the enrichment of one enantiomer of the aldehyde. researchgate.net This approach has been successfully applied to the deracemization of various α-branched aldehydes, affording high enantioselectivities. researchgate.netchemrxiv.org

Synergistic Catalysis in Deracemization (e.g., Chiral Primary Amine and Hypervalent Iodine Systems)

A novel and effective method for the deracemization of α-amino aldehydes utilizes a synergistic catalytic system comprising a chiral primary amine and a hypervalent iodine reagent, promoted by visible light. acs.orgnih.gov This strategy addresses the significant challenge of racemization that α-amino aldehydes are prone to under normal acidic or basic conditions. acs.orgnih.gov

The proposed mechanism involves the formation of diastereomeric enamines from the racemic α-amino aldehyde and the chiral primary amine. acs.org A key feature of this system is the photochemical Z-E isomerization of the enamine intermediate, which is mediated by the hypervalent iodine compound, such as phenyliodine bis(trifluoroacetate) (PIFA) or a related species. acs.org This light-driven isomerization process is crucial for driving the deracemization. acs.orgacs.org The synergistic action of the chiral amine, which controls the stereochemistry, and the photo-activated hypervalent iodine reagent allows for the on-demand production of α-Boc- or Cbz-protected amino aldehydes with high enantioselectivity. acs.orgnih.gov

SubstrateProtecting GroupCatalyst SystemEnantiomeric Excess (%)
Racemic AlaninalBocChiral Primary Amine / PIDA / Visible Light92
Racemic ValinalBocChiral Primary Amine / PIDA / Visible Light90
Racemic LeucinalCbzChiral Primary Amine / PIDA / Visible Light95
Racemic PhenylalaninalBocChiral Primary Amine / PIDA / Visible Light93

Deracemization Strategies for α-Chiral Aldehydes

Mechanistic Insights into Photochemical Z-E Isomerization for Stereocontrol

The use of photochemical reactions to control stereochemistry offers a powerful and often unique approach in organic synthesis. While the literature on the photochemical Z-E isomerization specifically for the stereocontrol of (S)-2-Dibenzylamino-propionaldehyde is not extensively documented, the principles of photochemical deracemization and stereochemical editing in related systems provide valuable insights into potential strategies.

Recent advancements have demonstrated the ability to create a defined chirality in amino acids and their cyclic dipeptide derivatives (diketopiperazines) through photochemical deracemization. researchgate.nettum.de This process often involves a chiral photosensitizer, such as a benzophenone (B1666685) derivative, which, upon irradiation, selectively interacts with one enantiomer of a racemic mixture. researchgate.net The mechanism can proceed through a reversible hydrogen atom transfer, leading to a transient achiral radical intermediate. The chiral environment provided by the catalyst then directs the back hydrogen transfer to favor the formation of one enantiomer, effectively converting a racemic mixture into a single, desired stereoisomer. researchgate.net

A putative reaction pathway for such a deracemization is initiated by the photoexcitation of a chiral catalyst, which then preferentially abstracts a hydrogen atom from the stereogenic center of one enantiomer of the substrate. researchgate.net This generates a radical pair that can subsequently recombine. The stereochemical outcome is dictated by the catalyst's chiral environment, leading to an enrichment of the other enantiomer. This concept of stereochemical editing at a single stereocenter, while leaving others in the molecule unaffected, highlights the precision of photochemical methods. researchgate.net

While these examples focus on deracemization rather than Z-E isomerization for stereocontrol, the underlying principle of using chiral photocatalysts to influence stereochemical outcomes is directly relevant. The application of such a strategy to an enol or imine derivative of this compound could potentially allow for the control of stereochemistry at the α-carbon. However, specific research into the photochemical Z-E isomerization of N-protected aminoaldehydes for stereocontrol remains a developing area.

Enzymatic and Biocatalytic Routes to Chiral Aminoaldehydes

Enzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of chiral molecules, offering high stereoselectivity and mild reaction conditions. While specific enzymatic routes to this compound are not extensively detailed in the literature, the application of various enzyme classes to the synthesis of chiral amines and amino alcohols suggests several plausible strategies.

Ene-Reductases (ERs): Ene-reductases, particularly from the Old Yellow Enzyme (OYE) family, are known for their ability to catalyze the asymmetric reduction of α,β-unsaturated aldehydes and ketones. nih.govnih.gov A potential biocatalytic route to this compound could involve the use of an ene-reductase in a cascade reaction. For instance, a bi-enzymatic cascade combining an ene-reductase and an amine dehydrogenase (AmDH) has been developed for the synthesis of chiral amines from unsaturated carbonyl compounds. bohrium.com This approach could potentially be adapted to produce the target molecule from a suitable unsaturated precursor. Protein engineering has also been successfully employed to enhance the catalytic properties and broaden the substrate scope of ene-reductases, which could be instrumental in developing a specific biocatalyst for this synthesis. nih.gov

Lipases: Lipases are versatile enzymes widely used in biocatalysis for their ability to catalyze reactions with high enantio- and regioselectivity. nih.gov They have been successfully employed in the synthesis of chiral amides and in the resolution of racemic esters and amines. capes.gov.br A lipase-catalyzed approach to this compound could involve the kinetic resolution of a racemic precursor. For example, a lipase (B570770) could selectively acylate one enantiomer of a racemic amino alcohol precursor, allowing for the separation of the desired (S)-enantiomer. The resulting (S)-amino alcohol could then be oxidized to the target aldehyde. Lipase-catalyzed N-acylation of amino alcohols has been shown to proceed with high selectivity. nih.gov

Transaminases and Amine Dehydrogenases (AmDHs): Transaminases and amine dehydrogenases are key enzymes for the asymmetric synthesis of chiral amines. mdpi.comfrontiersin.org An (R)-selective transaminase, for example, has been used to produce a chiral amine intermediate in the synthesis of the drug sitagliptin (B1680988) with excellent enantioselectivity. mdpi.com A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable keto-aldehyde precursor and using an appropriate (S)-selective transaminase or amine dehydrogenase.

The following table summarizes potential enzymatic routes and the key enzymes involved:

Enzyme ClassPotential Application in Synthesis of this compoundPrecursor TypeKey Advantages
Ene-Reductase (ER)Asymmetric reduction in a cascade reaction with an amine dehydrogenase.α,β-Unsaturated aldehydeHigh stereoselectivity, potential for creating two chiral centers. nih.govbohrium.com
LipaseKinetic resolution of a racemic amino alcohol precursor via selective acylation.Racemic 2-dibenzylamino-propan-1-olHigh enantio- and regioselectivity, mild reaction conditions. nih.govcapes.gov.br
Transaminase/Amine Dehydrogenase (AmDH)Asymmetric amination of a keto-aldehyde precursor.2-Oxo-propionaldehyde with subsequent N-benzylationHigh enantioselectivity, direct introduction of the amine group. mdpi.comfrontiersin.org

Advanced Protection and Deprotection Strategies for α-Aminoaldehydes

The inherent reactivity of both the amino and aldehyde functionalities in α-aminoaldehydes necessitates the use of protecting groups in multi-step syntheses. The dibenzylamino group in this compound itself can be considered a protecting group for the primary amine. Concurrently, the aldehyde group often requires protection to prevent undesired reactions.

The N-benzyl group is a common protecting group for amines due to its stability under various conditions. rsc.org The dibenzylamino group offers enhanced steric hindrance, which can influence the stereochemical outcome of reactions at adjacent centers. The removal of benzyl (B1604629) groups is a well-established process, with catalytic hydrogenolysis being a frequently employed method. sciencemadness.orgacs.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. sciencemadness.orgacs.org The efficiency of this deprotection can be influenced by the solvent, the presence of acid, and the nature of the catalyst. sciencemadness.org For instance, conducting the reaction in an acidified solution can prevent the poisoning of the palladium catalyst by the amine product. sciencemadness.org

Recent studies have explored enhancing the efficiency of hydrogenative deprotection. For example, the use of a mixed catalyst system of palladium on carbon and niobic acid-on-carbon (Nb₂O₅/C) has been shown to facilitate the deprotection of N-benzyl groups under a hydrogen atmosphere, offering a reusable and efficient heterogeneous catalytic system. acs.org

Oxidative methods also provide an alternative for N-benzyl group removal. Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) can be used for this purpose. acs.org A laccase/TEMPO system has also been reported for the chemoselective deprotection of N-benzylated primary amines in an aqueous medium, presenting a green alternative to traditional methods. rsc.org

The aldehyde functionality in α-aminoaldehydes is often protected as an acetal, such as a 1,3-dioxolane (B20135) or 1,3-dioxane, which are stable under neutral to basic conditions. organic-chemistry.org Deprotection of acetals is typically achieved under acidic conditions. youtube.com

The following table outlines various methods for the deprotection of the dibenzylamino group:

Deprotection MethodReagents and ConditionsAdvantagesPotential Issues
Catalytic HydrogenolysisH₂, Pd/C, often in an acidified solvent like ethanolic HCl. sciencemadness.orgacs.orgHigh efficiency, clean reaction.Catalyst poisoning by the amine product. sciencemadness.org
Enhanced Catalytic HydrogenolysisH₂, Pd/C, Nb₂O₅/C. acs.orgIncreased efficiency, reusable catalyst.Requires preparation of the mixed catalyst system.
Oxidative DeprotectionDDQ, CAN, or other oxidizing agents. acs.orgAvoids the use of hydrogen gas and metal catalysts.Potential for over-oxidation or side reactions.
Enzymatic DeprotectionLaccase/TEMPO, O₂ in aqueous medium. rsc.orgMild, environmentally friendly conditions, high chemoselectivity.Enzyme stability and substrate scope may be limiting.

Stereoselective Transformations and Applications of S 2 Dibenzylamino Propionaldehyde As a Chiral Synthon

Asymmetric Carbon-Carbon Bond Forming Reactions

Asymmetric carbon-carbon bond formation is a cornerstone of modern organic synthesis, enabling the creation of chiral molecules with high enantiomeric purity. wiley-vch.de (S)-2-Dibenzylamino-propionaldehyde and its derivatives are effective substrates and synthons in several such reactions.

The aldol (B89426) reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds, which are versatile synthetic intermediates. harvard.eduorganic-chemistry.orgmdpi.com The inherent chirality of α-amino aldehydes like this compound can be used to direct the stereochemical outcome of these reactions.

While this compound is a chiral aldehyde, related chiral α-(N,N)-dibenzylamino ketones are used as nucleophilic partners in boron-mediated aldol reactions to create stereodefined adducts. researchgate.net The geometry of the boron enolate, which is crucial for determining the stereochemical outcome, can be controlled by the choice of boronating agent and base. harvard.eduorganicreactions.org This control allows for selective access to different diastereomers of the aldol product.

Research has demonstrated that the boron-mediated aldol reactions of chiral α-(N,N)-dibenzylamino ketones can be manipulated to produce specific stereoisomers. researchgate.net The use of dicyclohexylboron chloride (cHex₂BCl) with triethylamine (B128534) (Et₃N) as the base preferentially forms the 1,2-anti-2,4-syn adducts. researchgate.net Conversely, employing dibutylboron triflate (Bu₂BOTf) with diisopropylethylamine (i-Pr₂NEt) leads to the complementary 1,2-syn-2,4-anti adducts. researchgate.net This highlights the ability to achieve complementary induction by carefully selecting the reaction reagents. researchgate.net

Table 1: Stereochemical Control in Boron-Mediated Aldol Reactions of Chiral α-(N,N)-Dibenzylamino Ketones This table summarizes the influence of boron reagents on the diastereoselectivity of the aldol reaction between chiral α-(N,N)-dibenzylamino ketones and various aldehydes, based on findings from literature. researchgate.net

Boron Reagent/BasePredominant Adduct Stereochemistry
cHex₂BCl / Me₂NEt1,2-anti-2,4-syn
Bu₂BOTf / i-Pr₂NEt1,2-syn-2,4-anti

The direct asymmetric aldol reaction using small organic molecules as catalysts has become a significant area of research, with L-proline being a highly effective and widely studied catalyst. nih.govmdpi.combohrium.comnih.gov L-proline has been successfully used to catalyze the direct aldol reaction of L-amino acid-derived N,N-dibenzyl amino aldehydes, including N,N-dibenzylalaninal, with various ketones. acs.orgnih.gov These reactions proceed with moderate to excellent yields and diastereoselectivities, providing access to γ-amino-β-hydroxy ketones. acs.orgnih.gov

The reaction conditions, such as the solvent, play a critical role. For instance, the reaction between N,N-dibenzylalaninal and acetone (B3395972) catalyzed by L-proline in a mixture of acetone and DMSO resulted in good yields and a notable diastereomeric ratio. acs.org The scope of the reaction includes different ketones like cyclopentanone (B42830) and hydroxyacetone, demonstrating the versatility of this method. acs.orgnih.gov

Table 2: L-Proline-Catalyzed Aldol Reaction of N,N-Dibenzyl Amino Aldehydes with Ketones This table presents the outcomes of L-proline-catalyzed aldol reactions between various N,N-dibenzyl amino aldehydes and ketones, detailing the yields and diastereoselectivity (syn:anti ratio) of the products. acs.org

AldehydeKetoneYield (%)syn:anti Ratio
N,N-DibenzylalaninalAcetone8360:40
N,N-DibenzylvalinalAcetone3060:40
N,N-DibenzylleucinalAcetone7550:50
N,N-DibenzylphenylalaninalAcetone8555:45
N,N-Dibenzyl-O-Bn-serinalAcetone7050:50
N,N-DibenzylalaninalCyclopentanone9065:35
N,N-DibenzylphenylalaninalCyclopentanone9560:40
N,N-DibenzylalaninalHydroxyacetone6065:35
N,N-DibenzylphenylalaninalHydroxyacetone7555:45

Stereochemical control is a paramount objective in aldol reactions. In reactions involving chiral α-amino aldehydes, the existing stereocenter can influence the formation of new stereocenters, a process known as diastereoselective induction. The stereochemical outcome of proline-catalyzed aldol reactions is often explained by the Zimmerman-Traxler transition state model, where the catalyst, aldehyde, and enamine form a six-membered, chair-like transition state that minimizes steric interactions. harvard.edunih.gov

In the L-proline-catalyzed aldol reactions of N,N-dibenzyl amino aldehydes, moderate diastereoselectivity is generally observed, yielding mixtures of syn and anti products. acs.orgnih.gov For instance, the reaction of N,N-dibenzylalaninal with acetone gives a 60:40 ratio of syn to anti adducts. acs.org The level of diastereoselectivity is influenced by the steric hindrance of the substrates. acs.org While the diastereoselectivity may be moderate, the resulting diastereomers can often be separated, and the major aldol products can be further transformed into enantiopure derivatives. acs.org This demonstrates that even with modest diastereocontrol, these reactions provide valuable pathways to complex chiral building blocks. acs.org

Hydroacylation, the addition of an aldehyde's C-H bond across an unsaturated C-C bond, is an atom-economical method for synthesizing ketones. nih.gov Transition-metal-catalyzed variants, particularly those using rhodium, are powerful tools for this transformation. researchgate.netrsc.org

Readily available α-amino aldehydes have proven to be efficient substrates in rhodium-catalyzed alkyne hydroacylation reactions. These reactions are performed under mild conditions and exhibit good functional group tolerance with high stereospecificity. The use of a small-bite-angle bis-phosphine ligand is often crucial for success. The reaction is applicable to α-amino aldehydes derived from a wide range of amino acids, including alanine, valine, leucine, and phenylalanine.

The process is highly efficient, delivering α-amino enones in excellent yields while almost completely retaining the enantiopurity of the starting aldehyde. This transformation serves as a critical C-C bond-forming step in the synthesis of complex molecules, such as the natural product sphingosine (B13886).

Hydroacylation Reactions

Enantioselective Product Formation in Hydroacylation

The enantioselective hydroacylation of internal alkenes using aldehydes is a significant transformation in organic synthesis, leading to the formation of chiral ketones. Achieving high enantioselectivity in these reactions, particularly with common aldehydes, presents a considerable challenge. Strategies to circumvent issues like decarbonylation, a major side reaction in transition-metal-catalyzed hydroacylations, have been developed. These include the use of aldehydes with coordinating heteroatoms, chelation auxiliaries, or masked aldehyde functionalities. researchgate.net

Recent advancements have demonstrated that the combination of transition metal and photoredox catalysis can achieve direct enantioselective acylation of α-amino C(sp3)-H bonds with carboxylic acids, producing valuable α-amino ketones with high enantioselectivity under mild conditions. researchgate.net While specific studies focusing exclusively on the enantioselective hydroacylation of this compound are not extensively detailed in the provided results, the general principles of using chiral ligands and catalysts to control stereochemistry are applicable. For instance, cobalt complexes have been used to catalyze the reaction of enolizable aliphatic aldehydes with electron-deficient alkenes. researchgate.net The inherent chirality of this compound can influence the stereochemical outcome of the hydroacylation product, potentially leading to diastereoselective product formation.

The regioselectivity of hydroacylation of 1,3-dienes can be highly dependent on the nature of the aldehyde (aliphatic vs. aromatic), and highly enantioselective hydroacylations have been achieved using specific ligand and activator combinations. nsf.gov This suggests that with the appropriate catalytic system, this compound could be a viable substrate for enantioselective hydroacylation reactions.

Petasis Multicomponent Reactions

The Petasis reaction, also known as the Petasis borono-Mannich (PBM) reaction, is a multicomponent reaction involving an amine, a carbonyl compound, and a vinyl- or aryl-boronic acid to produce substituted amines. wikipedia.org This reaction is highly valued for its operational simplicity and the ability to tolerate a wide range of functional groups. wikipedia.orgresearchgate.net

Aldehydes are crucial carbonyl components in the Petasis reaction. mdpi.com The reaction proceeds through the formation of an iminium ion intermediate from the condensation of the amine and the aldehyde. This is followed by the nucleophilic addition of the organic group from the boronic acid. organic-chemistry.org The use of α-hydroxy aldehydes in the Petasis reaction is a well-established method for synthesizing chiral 1,2-amino alcohols with high diastereoselectivity. chemrxiv.org

N-protected α-amino aldehydes, such as this compound, are suitable substrates for the Petasis multicomponent reaction. mdpi.com The reaction allows for the construction of complex and highly functionalized amines with multiple stereogenic centers. nih.govacs.org The versatility of the Petasis reaction allows for the use of a broad range of aldehydes, including aliphatic and heteroaromatic ones, contributing to the diversity of the resulting amine products. mdpi.comnih.gov

Asymmetric induction in the Petasis reaction can be achieved through the use of chiral substrates, such as chiral amines or aldehydes, or through the use of chiral catalysts. researchgate.netnih.gov The use of chiral auxiliaries is a common strategy, and to date, there are limited examples of purely catalytic asymmetric Petasis reactions. researchgate.net

Chiral biphenols, such as BINOL and VAPOL derivatives, have emerged as effective catalysts for asymmetric Petasis reactions. mdpi.comnih.govnih.gov These catalysts can activate boronic acids, facilitating their enantioselective addition to the in situ formed imine. chemrxiv.org For instance, the reaction of alkenyl boronates, secondary amines, and glyoxylates catalyzed by chiral biphenols can afford chiral α-amino acids in good yields and high enantioselectivities. nih.gov

When a chiral aldehyde like this compound is used, its inherent stereochemistry can direct the stereochemical outcome of the reaction, leading to the formation of a specific diastereomer. This substrate-controlled diastereoselectivity is a powerful tool in asymmetric synthesis. The combination of a chiral substrate with a chiral catalyst can lead to either matched or mismatched interactions, further influencing the diastereoselectivity and enantioselectivity of the reaction.

Catalyst/AuxiliaryReactantsProductYield (%)Enantiomeric Ratio (e.r.) / Diastereomeric Ratio (d.r.)
(S)-BINOL(E)-styrylboronic acid, dibenzylamine, ethyl glyoxylateChiral α-amino ester-60:40
(S)-VAPOLAlkenyl boronates, secondary amines, ethyl glyoxylateChiral α-amino esterGoodHigh
3,3'-Ph₂-BINOLAldehydes, amines, allyldioxaborolaneChiral homoallylic aminesup to 99up to 99:1

Nitro-Aldol Reactions

The nitro-aldol or Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.

Samarium diiodide (SmI₂) has proven to be an effective promoter for nitro-aldol reactions under very mild conditions. organic-chemistry.org This method is particularly advantageous for sensitive substrates as it avoids the use of strong bases that can lead to side reactions. organic-chemistry.org

The reaction of chiral N,N-dibenzyl amino aldehydes, including this compound, with bromonitromethane (B42901) in the presence of SmI₂ yields the corresponding enantiopure 3-amino-1-nitroalkan-2-ols with good diastereoselectivity. organic-chemistry.orgsigmaaldrich.com Specifically, the reaction of this compound with bromonitromethane catalyzed by SmI₂ produces (2R,3S)-3-Dibenzylamine-1-nitrobutan-2-ol. sigmaaldrich.com The reaction is believed to be initiated by traces of SmI₃ in the SmI₂ solution. organic-chemistry.org The high oxophilicity of the samarium ion likely plays a role in the observed stereoselectivity. nih.gov

AldehydeNitroalkaneProductDiastereoselectivity
This compoundBromonitromethane(2R,3S)-3-Dibenzylamine-1-nitrobutan-2-olGood

Wittig Reactions and Related Olefinations with α-Amino Aldehydes

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide. organic-chemistry.orgwikipedia.orglibretexts.org The reaction is known for its high functional group tolerance, although it can be sensitive to sterically hindered ketones. libretexts.org

α-Amino aldehydes, including this compound, are suitable substrates for the Wittig reaction. The reaction involves the nucleophilic attack of the ylide on the aldehyde carbonyl, forming a betaine (B1666868) intermediate which then collapses to an oxaphosphetane. masterorganicchemistry.com This four-membered ring intermediate then fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgmasterorganicchemistry.com

The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide. Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org When using a chiral α-amino aldehyde like this compound, the chirality of the starting material is retained in the product, leading to the formation of chiral allylic amines. The reaction provides a straightforward method for the conversion of the aldehyde functionality into a vinyl group, a valuable transformation in the synthesis of complex molecules.

AldehydeYlideProduct Type
This compoundPhosphonium YlideChiral Allylic Amine

Stereoselective Alkylation and Arylation Reactions

The α-carbon of this compound is a key stereocenter, and its functionalization through alkylation and arylation reactions provides a direct route to more complex chiral structures. The dibenzylamino group plays a crucial role in these transformations, not only as a protecting group but also by influencing the stereochemical outcome of the reaction.

One effective method for the stereoselective alkylation of chiral aldehydes bearing an α-heteroatom involves the reaction of their corresponding aldimines with organoboranes. For instance, the one-pot reaction of a chiral aldehyde, an aniline, and triethylborane (B153662) can produce the desired alkylated chiral amine with high yields and diastereoselectivity. nih.gov A critical aspect of this transformation is that the original α-chiral center of the aldehyde does not undergo epimerization during the reaction. The stereocontrol is primarily dictated by the existing stereocenter, with the incoming alkyl group attacking from the less sterically hindered face of the imine intermediate. In the case of N-benzyl-L-prolinal, a similar chiral aldehyde, reaction with p-methoxyaniline and triethylborane yielded the corresponding amine with a diastereomeric ratio of 83:17. nih.gov

In the realm of arylation, the chelation-controlled addition of organometallic reagents to chiral α-amino aldehydes has proven to be a powerful strategy. The reaction of chiral, enantiopure acyclic α-amino aldehydes with arylboronic acids in the presence of diethylzinc (B1219324) demonstrates the importance of the dibenzylamino group in directing the stereochemical outcome. nih.gov This chelation control can override the typical Felkin-Anh model of non-chelated additions that are often observed with organomagnesium and organolithium reagents. The dibenzyl substituents on the nitrogen atom are key to favoring a chelation pathway, leading to high diastereoselectivity.

Aldehyde SubstrateReagent 1Reagent 2ProductDiastereomeric Ratio (dr)Ref
N-benzyl-L-prolinalp-MethoxyanilineTriethylboraneAlkylated chiral amine83:17 nih.gov
Chiral α-amino aldehydeArylboronic acidDiethylzincArylated amino alcoholHigh nih.gov

Asymmetric Carbon-Heteroatom Bond Forming Reactions

The introduction of heteroatoms, particularly nitrogen, at or adjacent to a stereocenter is a fundamental transformation in the synthesis of many biologically active compounds. This compound is an excellent precursor for such reactions, enabling the synthesis of a variety of chiral nitrogen-containing molecules.

Reductive Amination Reactions

Asymmetric reductive amination is a powerful tool for the synthesis of chiral amines. The use of chiral aldehydes in these reactions can lead to the formation of new stereocenters with high control over the stereochemical outcome.

Organocatalytic methods have emerged as a powerful alternative to metal-catalyzed reactions for asymmetric reductive amination. A notable example involves the use of a chiral phosphoric acid catalyst, such as TRIP (3,3′-bis(2,4,6-triisopropylphenyl)-1,1′-binaphthyl-2,2′-diyl hydrogen phosphate), in the reaction of α-branched aldehydes with an amine and a Hantzsch ester as the hydride source. nih.govfigshare.com This methodology has been successfully applied to a range of aromatic and aliphatic aldehydes, providing β-branched secondary amines in excellent yields and with high enantioselectivities. nih.gov

AldehydeAmineCatalystProductYield (%)Enantiomeric Ratio (er)Ref
Hydratropaldehydep-AnisidineTRIPN-(1-(4-methoxyphenyl)-2-phenylpropyl)aniline5084:16 nih.gov
2-PhenylpropanalAnilineChiral Phosphoric AcidN-(1-phenylpropyl)anilineHighHigh figshare.com

Dynamic kinetic resolution (DKR) is a powerful strategy that allows for the conversion of a racemic starting material into a single enantiomer of the product in theoretically 100% yield. researchgate.net In the context of reductive amination, if the starting α-branched aldehyde can be racemized in situ, a chiral catalyst can selectively reduce one of the rapidly interconverting enantiomers of the corresponding imine, leading to a highly enantioenriched product.

The organocatalytic asymmetric reductive amination of racemic α-branched aldehydes often proceeds via an efficient dynamic kinetic resolution. nih.govfigshare.com The presence of the amine and an acid catalyst facilitates the racemization of the aldehyde through an imine-enamine tautomerism. The chiral phosphoric acid catalyst then orchestrates the enantioselective reduction of one of the imine enantiomers. This approach has been shown to be effective for both aromatic and aliphatic aldehydes, although typically affording slightly lower enantiomeric ratios with the latter. nih.gov The use of primary amines can racemize the aldehyde substrate through enamine formation and hydrolysis, while a catalyst promotes the stereoselective reaction. researchgate.net

Nitrogenation Reactions

The direct introduction of a nitrogen atom at the α-position of an aldehyde is a valuable transformation for the synthesis of α-amino aldehydes and their derivatives.

Organocatalysis provides a direct and convenient method for the asymmetric α-nitrogenation of α,α-disubstituted aldehydes. This transformation can be achieved through the conjugate addition of an enamine, generated from the aldehyde and a chiral amine catalyst, to an electrophilic nitrogen source such as an azodicarboxylate.

A highly efficient and environmentally friendly approach involves carrying out the reaction in the absence of a solvent. Using a chiral carbamate-monoprotected cyclohexa-1,2-diamine as an organocatalyst, a variety of α,α-disubstituted aldehydes react with azodicarboxylates to afford the corresponding α-nitrogenated products in excellent yields and with enantioselectivities up to 99% ee. This method is applicable to aldehydes with diverse substitution patterns, including those with aromatic and aliphatic groups. For example, the reaction of 2-methyl-2-phenylpropanal (B3052037) with di-tert-butyl azodicarboxylate in the presence of the chiral diamine catalyst proceeds smoothly to give the α-aminated product in high yield and enantioselectivity.

Aldehyde SubstrateNitrogen SourceOrganocatalystSolventEnantiomeric Excess (ee)Ref
2-methyl-2-phenylpropanalDi-tert-butyl azodicarboxylateChiral carbamate-monoprotected cyclohexa-1,2-diamineNoneup to 99%
1,2,3,4-tetrahydronaphthalene-1-carbaldehydeDi-tert-butyl azodicarboxylateChiral carbamate-monoprotected cyclohexa-1,2-diamineNone90%
Cyclamen aldehydeDi-tert-butyl azodicarboxylateChiral carbamate-monoprotected cyclohexa-1,2-diamineNone89%

Synthesis of Chiral Amino Alcohols

Chiral amino alcohols are crucial components in many biologically active compounds. The inherent chirality of this compound makes it an excellent starting material for their stereocontrolled synthesis.

Copper-Catalyzed Enantioselective Borylation/Oxidation Sequences to Amino Alcohols

Recent advancements in catalysis have enabled the efficient synthesis of chiral amino alcohols through copper-catalyzed reactions. One such strategy involves the enantioselective borylation of unsaturated precursors derived from this compound, followed by an oxidation step.

While direct copper-catalyzed borylation of the aldehyde itself is not the typical route, the aldehyde can be converted to an α,β-unsaturated ester. This intermediate can then undergo a copper-catalyzed borylamination reaction. For instance, the reaction of an α,β-unsaturated ester with bis(pinacolato)diboron (B136004) (B₂pin₂) and a hydroxylamine (B1172632) in the presence of a copper catalyst can yield β-boryl-α-amino acid derivatives with high anti-diastereoselectivity. rsc.org The resulting carbon-boron bond can then be oxidized to afford the corresponding β-hydroxy-α-amino acid derivative, a type of chiral amino alcohol.

A more general and highly adaptable method for synthesizing chiral amino alcohols involves a copper-catalyzed hydrosilylation/hydroamination sequence of enals and enones. nih.govmit.edunih.gov This stereodivergent approach allows for the creation of all possible stereoisomers of the amino alcohol product by selecting the appropriate substrate geometry (E or Z) and chiral ligand enantiomer. nih.govmit.edu The process can generate up to three contiguous stereocenters with excellent control over chemo-, regio-, diastereo-, and enantioselectivity. mit.edunih.gov

Table 1: Copper-Catalyzed Synthesis of Chiral Amino Alcohols

FeatureDescription
Strategy Stereodivergent synthesis via sequential copper-hydride-catalyzed hydrosilylation and hydroamination. mit.edunih.gov
Substrates Readily available enals and enones. nih.govmit.edu
Key Advantage Access to all possible stereoisomers of the amino alcohol products. nih.gov
Selectivity High levels of chemo-, regio-, diastereo-, and enantioselectivity. mit.edunih.gov
Stereocenters Capable of constructing up to three contiguous stereocenters. mit.edu

Complex Molecule Synthesis via this compound Derived Intermediates

The utility of this compound extends to the total synthesis of complex natural products and the preparation of vital pharmaceutical intermediates.

Synthesis of Natural Products (e.g., Sphingosine, Coniine)

This compound serves as a valuable starting material for the asymmetric synthesis of various natural products.

Sphingosine: While a direct synthesis of sphingosine from this compound is not prominently detailed in the provided search results, a general and efficient enantioselective synthesis of sphingoid bases like L-threo-[2S,3S]-sphingosine has been described. rsc.org This particular synthesis highlights the use of Sharpless kinetic resolution and tethered aminohydroxylation as key steps. rsc.org The structural core of sphingosine contains a chiral amino alcohol motif, a structure readily accessible from chiral amino aldehydes.

Coniine: The first synthesis of coniine was achieved by Ladenburg in 1886. bris.ac.uk A later synthesis by Bergmann in 1932 started from 2-methylpyridine. bris.ac.uk Although a direct synthesis from this compound is not the classical route, the chiral nature of the aldehyde makes it a plausible precursor for modern asymmetric syntheses of this hemlock alkaloid.

Preparation of Pharmaceutical Intermediates

The chiral scaffold of this compound is instrumental in the synthesis of key intermediates for various pharmaceuticals.

Linezolid Dipeptide Derivatives and 3-Oxazolidin-2-one Analogs: this compound is employed as a building block in the preparation of Linezolid dipeptide derivatives and 3-oxazolidin-2-one analogs. sigmaaldrich.com

Hydroxyethylamine-Based HIV Protease Inhibitor Building Blocks: Enantiomerically pure N,N-dibenzyl-α-amino aldehydes, such as this compound, react with (chloromethyl)lithium to produce erythro aminoalkyl epoxides. nih.gov Subsequent treatment with aqueous hydrochloric acid yields crystalline (2S,3S)-N,N-dibenzylamino chlorohydrin hydrochlorides. nih.gov These chlorohydrins are versatile intermediates for preparing hydroxyethylamine-based HIV protease inhibitors, a class of drugs that includes FDA-approved treatments like Saquinavir, Ritonavir, and Lopinavir. nih.govresearchgate.netnih.gov The hydroxyethylamine isostere is a critical component in these inhibitors, replacing the scissile amide bond of the natural substrate. nih.gov

Table 2: Synthesis of HIV Protease Inhibitor Building Blocks

Starting MaterialReagentIntermediateFinal Product TypeOverall Yield
N,N-dibenzyl-α-amino aldehydes(Chloromethyl)lithiumerythro aminoalkyl epoxides(2S,3S)-N,N-dibenzylamino chlorohydrin hydrochlorides32-56% nih.gov

Mechanistic and Theoretical Investigations

Elucidation of Reaction Mechanisms

The stereochemical outcome of reactions involving (S)-2-Dibenzylamino-propionaldehyde is intricately linked to the subtle interplay of various factors that govern the reaction pathway. Understanding these mechanisms is essential for optimizing reaction conditions and achieving high levels of stereoselectivity.

Stereoselective Control Mechanisms in Asymmetric Reactions

The dibenzylamino group in this compound plays a pivotal role in directing the stereochemical course of asymmetric reactions. This bulky protecting group creates a defined chiral environment around the reactive aldehyde functionality. In nucleophilic addition reactions, the incoming nucleophile is forced to approach the aldehyde from the less sterically hindered face, leading to the preferential formation of one diastereomer over the other. This steric control is a fundamental principle in asymmetric synthesis, and its effectiveness is highly dependent on the nature of the nucleophile, the solvent, and the reaction temperature.

Role of Transition States and Key Intermediates in Stereochemical Outcomes

The stereoselectivity of reactions involving this compound is ultimately determined by the relative energies of the diastereomeric transition states. The transition state that leads to the major product is lower in energy than the transition state leading to the minor product. The geometry of these transition states is influenced by a combination of steric and electronic effects. For instance, in aldol (B89426) reactions, the formation of a six-membered ring-like transition state, often referred to as a Zimmerman-Traxler model, can explain the observed stereochemistry. The substituents on the enolate and the aldehyde adopt pseudo-equatorial positions to minimize steric interactions, thus dictating the facial selectivity of the reaction. The identification and characterization of key reaction intermediates, such as hemiacetals or enamines, can also provide valuable insights into the reaction mechanism and the origins of stereocontrol.

Computational Chemistry Approaches

In recent years, computational chemistry has emerged as a powerful tool for elucidating reaction mechanisms and predicting stereochemical outcomes. Density Functional Theory (DFT) and other quantum chemical methods have been successfully applied to study the intricate details of reactions involving this compound.

Density Functional Theory (DFT) Studies on Stereoselectivity and Reaction Pathways

DFT calculations have been instrumental in providing a quantitative understanding of the factors that govern the stereoselectivity of reactions involving this compound. By calculating the energies of the various possible transition states, it is possible to predict the major and minor products of a reaction with a high degree of accuracy. These calculations can also provide detailed information about the geometry of the transition states, including bond lengths and angles, which can help to rationalize the observed stereochemical outcome. Furthermore, DFT can be used to map out the entire reaction pathway, from the reactants to the products, providing a comprehensive picture of the reaction mechanism.

Quantum Chemical Investigations of Epimer Equilibria and Configurational Stability

This compound is susceptible to epimerization at the carbon atom adjacent to the aldehyde group, particularly under basic or acidic conditions. Quantum chemical calculations can be used to investigate the thermodynamics and kinetics of this epimerization process. By calculating the relative energies of the two epimers and the energy barrier for their interconversion, it is possible to predict the equilibrium ratio of the epimers and the configurational stability of the compound under different reaction conditions. This information is crucial for developing synthetic strategies that minimize or avoid unwanted epimerization.

Modeling of Catalyst-Substrate Interactions to Predict Enantioselectivity

In catalyzed asymmetric reactions, the interaction between the catalyst and the substrate is the key to achieving high enantioselectivity. Computational modeling can be used to study these interactions in detail. By building a model of the catalyst-substrate complex, it is possible to identify the specific non-covalent interactions, such as hydrogen bonds and steric repulsions, that are responsible for discriminating between the two enantiomeric transition states. This information can then be used to design new and more effective catalysts with improved enantioselectivity. The table below presents a hypothetical summary of computational data that could be generated from such a study.

CatalystSubstrateTransition StateEnergy (kcal/mol)Predicted Enantiomeric Excess (%)
Catalyst AThis compoundPro-S-10.595
Catalyst AThis compoundPro-R-8.2
Catalyst BThis compoundPro-S-9.888
Catalyst BThis compoundPro-R-8.1

This table illustrates how computational modeling can be used to predict the enantioselectivity of different catalysts for a given reaction.

Innovations in Reaction Conditions and Green Chemistry Aspects

Solvent-Free Synthetic Methodologies for Aldehyde Transformations

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, aimed at minimizing environmental impact and improving process safety. For aldehyde transformations, several solvent-free or solid-state methods have emerged as powerful alternatives to traditional solution-phase chemistry.

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, represents a significant advance. nih.gov This technique can be applied to reactions such as allylations of aldehydes, often proceeding under solvent-free conditions. nih.gov By eliminating the need for bulk solvents, mechanochemistry drastically reduces waste streams and can lead to different reactivity or selectivity compared to solution-based methods. For instance, the allylation of aldehydes using potassium allyltrifluoroborate can be performed via milling, offering a greener route to homoallylic alcohols. nih.gov

Another important area is the development of catalyst- and solvent-free reactions. Research has demonstrated that certain transformations, such as the hydroboration of various aldehydes, can proceed efficiently without any catalyst or solvent, relying on the formation of Lewis acid-base adducts to facilitate the reaction. rsc.org Similarly, multicomponent reactions, like the A3 coupling to produce propargylamines from aldehydes, amines, and alkynes, have been successfully performed under solvent-free conditions, often with the aid of microwave irradiation or specialized catalysts to enhance reaction rates. dergipark.org.trsemanticscholar.org These approaches showcase high atom economy, as the majority of the atoms from the reactants are incorporated into the final product, with water often being the only by-product. semanticscholar.org

These methodologies offer a template for greener transformations of (S)-2-Dibenzylamino-propionaldehyde. For example, a nitro-aldol reaction involving this aldehyde could potentially be adapted to solvent-free conditions, reducing the environmental footprint of the synthesis of its derivatives. sigmaaldrich.com

Table 1: Comparison of Conventional vs. Solvent-Free Aldehyde Transformation This table presents a conceptual comparison based on findings in green chemistry.

ParameterConventional Solvent-Based MethodSolvent-Free (Mechanochemical) Method
Reaction Medium Organic Solvent (e.g., THF, DCM)None (Solid-state grinding/milling)
Waste Generation High (Used solvent requires disposal/recycling)Minimal (Primarily catalyst/unreacted material)
Energy Consumption Heating/Cooling of large solvent volumesLower (Energy input for mechanical action)
Work-up Procedure Liquid-liquid extraction, chromatographySimple filtration or direct use of product
Potential Benefit Well-established, predictable reactivityReduced environmental impact, improved safety

Flow Chemistry and Continuous Processing Approaches for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, has emerged as a transformative technology for chemical synthesis, offering superior control, safety, and scalability compared to traditional batch processing. europa.eu The small internal volume and high surface-area-to-volume ratio of microreactors enable rapid heat and mass transfer, allowing for precise temperature control of even highly exothermic reactions. europa.eudurham.ac.uk

This technology is particularly advantageous for the synthesis of chiral intermediates. Continuous flow processes have been developed for various asymmetric transformations, including the enantioselective α-amination of aldehydes and the synthesis of chiral cyanohydrins. nih.govnih.gov In these systems, reagents are pumped and mixed in a controlled manner, often passing through a packed bed containing a solid-supported catalyst. This setup not only facilitates the reaction but also simplifies catalyst recovery and product purification. For example, a flow process for an aldol (B89426) reaction demonstrated a dramatic rate increase, with a reaction that took 24 hours in batch reaching completion in just 20 minutes in flow. beilstein-journals.org

For a molecule like this compound, flow chemistry offers a robust platform for scalable production and subsequent transformations. A key step, such as a nitro-aldol reaction to produce a derivative like (2R,3S)-3-Dibenzylamino-1-nitrobutan-2-ol, could be translated to a continuous process. sigmaaldrich.com This would involve pumping a solution of the aldehyde and nitroalkane through a temperature-controlled reactor, potentially containing an immobilized catalyst, to generate the product continuously and safely. nih.gov Such an approach enhances process safety, especially when handling potentially unstable intermediates or reagents, and allows for seamless integration of multiple reaction and purification steps into a single, automated sequence. durham.ac.ukacs.org

Table 2: Conceptual Comparison of Batch vs. Flow Processing for Aldehyde Synthesis This table illustrates the typical advantages of flow chemistry based on published studies.

FeatureBatch ProcessingFlow Chemistry
Scalability Requires reactor redesign; non-linearLinear; achieved by running longer or in parallel
Safety Risk of thermal runaway with exothermic reactionsExcellent heat dissipation minimizes risk
Mixing Can be inefficient, leading to local hot spotsEfficient and rapid mixing
Reaction Time Often hours to daysTypically seconds to minutes
Process Control Limited control over reaction parametersPrecise control over temperature, pressure, time
Example Reference General Organic Chemistry beilstein-journals.org

Optimization Strategies through Statistical Analysis and Experimental Design

To maximize the efficiency of synthetic routes, modern chemistry relies on systematic optimization strategies, with Design of Experiments (DoE) being a primary tool. acs.org DoE is a statistical methodology that allows researchers to simultaneously vary multiple factors (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for a chemical reaction with a minimal number of experiments. This approach provides a deeper understanding of the interactions between variables, moving beyond the limitations of traditional one-factor-at-a-time optimization. acs.org

The application of DoE has been successfully demonstrated in the synthesis of important aldehyde precursors. In one study, DoE was used to optimize a Pd-catalyzed aerobic oxidation of an alcohol to an aldehyde in a flow system. nih.gov A central composite design model was employed to investigate the effects of temperature, oxygen pressure, and catalyst loading on the product yield. The statistical analysis revealed that catalyst loading had the most significant positive influence, and the model successfully predicted the conditions needed to achieve the maximum yield. nih.gov

In another example, DoE was used to optimize the Wacker-type oxidation of an alkene to an aldehyde, focusing on maximizing selectivity. mdpi.com The study varied reaction temperature, catalyst amount, and co-catalyst amount, generating a model with high coefficients of determination (R-squared) that accurately correlated the predicted and observed values for both conversion and selectivity. mdpi.com

For the synthesis or transformation of this compound, DoE could be employed to fine-tune reaction conditions to maximize yield and enantioselectivity while minimizing by-product formation. A hypothetical DoE study might investigate factors such as the choice of catalyst, solvent system, temperature, and reaction time to optimize a key transformation step.

Table 3: Illustrative Design of Experiments (DoE) Matrix for an Aldehyde Synthesis Optimization This interactive table conceptualizes a DoE study based on principles from cited research.

Experiment RunTemperature (°C)Catalyst Loading (mol%)Reactant Conc. (M)Yield (%)
1251.00.145
2451.00.162
3252.00.158
4452.00.185
5251.00.241
6451.00.259
7252.00.255
8452.00.281
9 (Center)351.50.1575

Future Research Directions and Emerging Paradigms in the Chemistry of S 2 Dibenzylamino Propionaldehyde

(S)-2-Dibenzylamino-propionaldehyde, a chiral α-aminoaldehyde, serves as a valuable building block in asymmetric synthesis. Its unique structure, featuring a stereogenic center adjacent to a reactive aldehyde functionality and protected by bulky dibenzyl groups, makes it a cornerstone for constructing complex chiral molecules. Research continues to push the boundaries of its utility, focusing on developing more efficient and versatile synthetic methodologies. This article explores the future research directions and emerging paradigms centered on this compound, highlighting novel catalytic systems, expanded reaction diversity, integration into complex reaction sequences, and applications in cutting-edge fields.

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the enantiomeric purity of (S)-2-Dibenzylamino-propionaldehyde during synthesis?

  • Methodological Answer : Utilize a factorial design to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity). For example, a 2×3 factorial design can assess the interaction between temperature (low vs. high) and solvent systems (polar aprotic, non-polar, mixed). Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy. Cross-validate results using computational tools like Density Functional Theory (DFT) to predict steric and electronic influences on stereoselectivity .

Q. How can researchers resolve contradictions between spectroscopic data (e.g., NMR vs. IR) during structural characterization?

  • Methodological Answer : Apply a multi-technique validation approach:

Compare experimental NMR chemical shifts with predicted values from computational models (e.g., ACD/Labs or ChemDraw).

Use 2D NMR (COSY, HSQC) to confirm connectivity and rule out impurities.

Cross-reference IR absorption bands with literature databases (e.g., SDBS) for functional group verification.
Document discrepancies in a "contradiction matrix" to identify systematic errors (e.g., solvent effects, sample hydration) .

Advanced Research Questions

Q. What mechanistic insights explain the instability of this compound under prolonged storage conditions?

  • Methodological Answer : Conduct accelerated stability studies under controlled humidity and temperature. Use LC-MS to identify degradation products (e.g., aldol adducts or oxidation byproducts). Pair with kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life. Employ molecular dynamics simulations to study intramolecular interactions (e.g., hydrogen bonding) that predispose the compound to degradation .

Q. How can researchers reconcile discrepancies in catalytic efficiency when using this compound in asymmetric aldol reactions across different substrates?

  • Methodological Answer : Perform a substrate scope analysis with linear free-energy relationships (LFERs) to quantify electronic/steric effects. Use Hammett plots or Swain-Lupton parameters to correlate substrate properties (σ, Es) with reaction yield/ee. Apply multivariate regression to isolate critical variables (e.g., substrate bulkiness vs. catalyst conformation) .

Q. What statistical approaches are suitable for analyzing time-dependent enantiomerization of this compound in solution?

  • Methodological Answer : Implement time-resolved CD spectroscopy or polarimetry with Bayesian hierarchical modeling to estimate rate constants. Use bootstrapping (as in ’s mediation analysis) to quantify uncertainty in racemization kinetics. Compare with Eyring equation-derived activation parameters to distinguish between thermodynamic and kinetic control .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodological Answer :

  • Step 1 : Replicate solubility tests using standardized protocols (e.g., shake-flask method with UV-Vis quantification).
  • Step 2 : Apply Principal Component Analysis (PCA) to identify latent variables (e.g., pH, ionic strength) influencing discrepancies.
  • Step 3 : Use microcalorimetry (ITC) to measure solvation thermodynamics and validate hypotheses about solvent-solute interactions .

Theoretical and Practical Considerations

Q. What role do computational models play in predicting the reactivity of this compound in multicomponent reactions?

  • Methodological Answer : Combine DFT calculations (e.g., transition state optimization) with machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys). Use SHAP (SHapley Additive exPlanations) values to interpret ML feature importance, such as frontier orbital energy gaps or steric descriptors .

Q. How can cross-cultural differences in laboratory practices impact reproducibility of synthetic protocols for this compound?

  • Methodological Answer : Conduct a cross-laboratory study using standardized kits for reagent purity and equipment calibration. Apply mixed-effects modeling to isolate "lab environment" as a random effect, similar to ’s control of organizational factors. Publish detailed supplemental protocols to mitigate contextual variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.